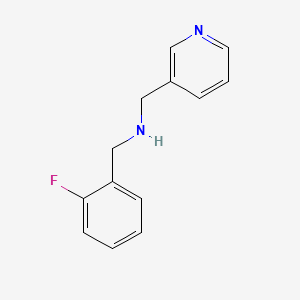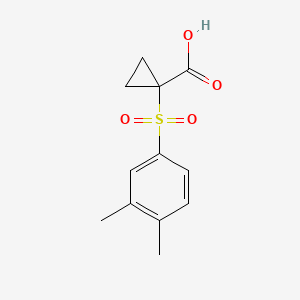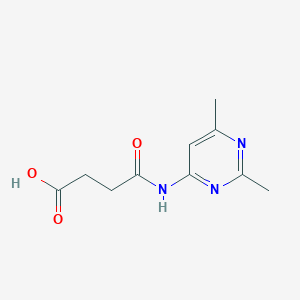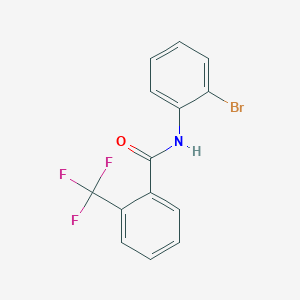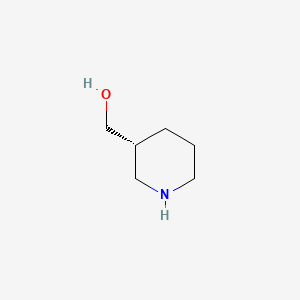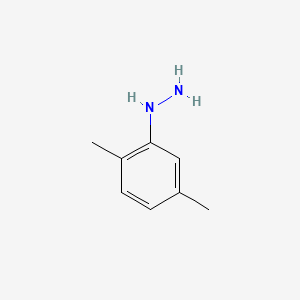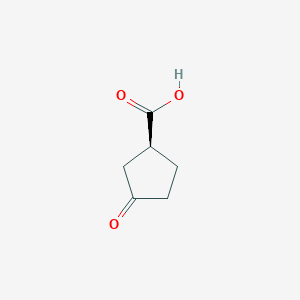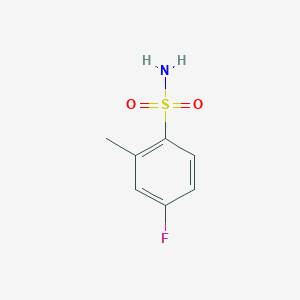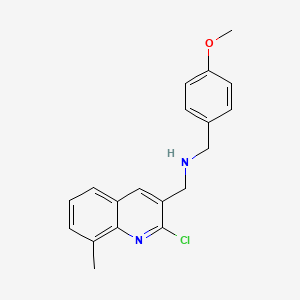
Anthraquinone monohydrazone
Vue d'ensemble
Description
Anthraquinone monohydrazone is a derivative of anthraquinone, a compound known for its wide range of applications in dyes, pigments, and pharmaceuticals. Anthraquinone itself is a tricyclic aromatic organic molecule with the chemical formula C({14})H({8})O(_{2})
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anthraquinone monohydrazone typically involves the reaction of anthraquinone with hydrazine or its derivatives. One common method is the condensation reaction between anthraquinone and hydrazine hydrate under acidic or basic conditions. The reaction can be represented as follows: [ \text{C}{14}\text{H}{8}\text{O}{2} + \text{N}{2}\text{H}{4} \rightarrow \text{C}{14}\text{H}{10}\text{N}{2}\text{O} + \text{H}_{2}\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form anthrahydroquinone derivatives.
Substitution: Substitution reactions can occur at the hydrazone group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Sodium chlorate, potassium permanganate.
Reducing Agents: Sodium dithionite, hydrogen gas in the presence of a catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Various oxidized anthraquinone derivatives.
Reduction Products: Anthrahydroquinone derivatives.
Substitution Products: Substituted this compound derivatives.
Applications De Recherche Scientifique
Anthraquinone monohydrazone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of anthraquinone monohydrazone involves its interaction with various molecular targets and pathways:
Molecular Targets: DNA, proteins, and enzymes.
Pathways Involved: Inhibition of nucleic acid synthesis, disruption of cellular respiration, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Anthraquinone: The parent compound, widely used in dyes and pigments.
Anthrahydroquinone: A reduced form of anthraquinone with different chemical properties.
Substituted Anthraquinones: Compounds with various substituents on the anthraquinone core, leading to different chemical and biological activities.
Uniqueness of Anthraquinone Monohydrazone: this compound is unique due to the presence of the hydrazone group, which enhances its reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
10-diazenylanthracen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-16-13-9-5-1-3-7-11(9)14(17)12-8-4-2-6-10(12)13/h1-8,15,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXJAGQYQSXQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418781 | |
| Record name | 10-Hydrazinylideneanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3166-13-0 | |
| Record name | 10-Hydrazinylideneanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)
